molecular formula C13H10N2O4 B11709812 (E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol

(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol

Cat. No.: B11709812
M. Wt: 258.23 g/mol
InChI Key: DFRWJLZTGVUBMS-UHFFFAOYSA-N
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Description

(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol is a Schiff base compound, characterized by the presence of an azomethine group (-C=N-) Schiff bases are typically synthesized by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 4-nitroaniline. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are typically used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol involves its interaction with various molecular targets. The azomethine group can coordinate with metal ions, forming stable complexes. These metal complexes can exhibit enhanced biological activity, such as increased antimicrobial or antioxidant properties. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((2-hydroxyphenylimino)methyl)-2-methoxyphenol
  • (E)-4-((2-hydroxyphenylimino)methyl)-2-nitrophenol
  • (E)-4-((4-hydroxyphenylimino)methyl)-2-nitrophenol

Uniqueness

(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol is unique due to the presence of both hydroxyl and nitro groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H10N2O4/c16-12-4-1-10(2-5-12)14-8-9-7-11(15(18)19)3-6-13(9)17/h1-8,16-17H

InChI Key

DFRWJLZTGVUBMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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